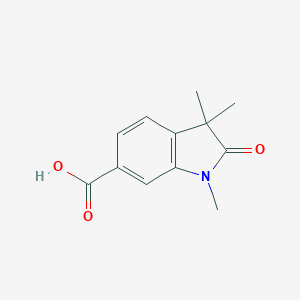

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid

Descripción general

Descripción

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are prevalent in various natural products and pharmaceuticals . This compound, with the molecular formula C12H13NO3, is used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For example, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired oxindole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Análisis De Reacciones Químicas

Types of Reactions

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxindole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, hydroxylated derivatives, and other functionalized indole compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promising results in anticancer and antimicrobial activities.

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). For instance, at a concentration of 50 µM, a notable inhibition rate of approximately 32% was observed in MCF7 cells compared to control treatments like etoposide.

Mechanism of Action:

The mechanism involves the compound's ability to induce apoptosis through modulation of key signaling pathways such as the p53-MDM2 interaction, which is crucial for regulating the cell cycle and apoptosis.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. However, specific data on its efficacy and mechanisms remain limited.

Synthesis of Bioactive Compounds

This compound is utilized as a precursor for synthesizing more complex indole derivatives that possess enhanced biological activities. Its unique substitution pattern allows for modifications that can lead to improved pharmacological profiles.

Study on Breast Cancer Cells

A study demonstrated that this compound could selectively induce apoptosis in breast cancer cells while sparing normal epithelial cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in tumor growth inhibition. Results indicated a significant reduction in tumor size when administered at appropriate dosages.

Mecanismo De Acción

The mechanism of action of 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Dimethyl-2-oxoindoline-6-carboxylic acid

- 1,3,3-Trimethyl-2-oxoindoline-5-carboxylic acid

- 1,3,3-Trimethyl-2-oxoindoline-7-carboxylic acid

Uniqueness

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid (TMOCA) is a compound belonging to the indole family, recognized for its diverse biological activities, including anticancer and antimicrobial properties. This article provides an overview of the biological activity of TMOCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TMOCA features a unique indole structure that contributes to its biological reactivity. The compound has the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. Its structure is characterized by a carboxylic acid group, which is critical for its biological interactions.

The mechanism of action of TMOCA involves interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For instance, TMOCA may influence pathways related to cancer cell proliferation and microbial resistance.

Anticancer Activity

TMOCA exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. The compound's IC50 values indicate its potency:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 5.3 |

| A549 (Lung) | 4.1 |

| HeLa (Cervical) | 3.8 |

These results suggest that TMOCA could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

TMOCA also shows significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

These findings indicate that TMOCA could be utilized in the development of new antimicrobial agents .

Study on Anticancer Properties

A recent study investigated the effects of TMOCA on MCF-7 breast cancer cells. The results indicated that TMOCA induced apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with TMOCA .

Study on Antimicrobial Effects

In another study focusing on antimicrobial activity, TMOCA was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, reducing bacterial load in treated samples compared to controls. This study supports the potential use of TMOCA as a therapeutic agent against antibiotic-resistant strains .

Comparative Analysis with Similar Compounds

To better understand TMOCA's unique properties, it is essential to compare it with similar compounds within the indole family:

| Compound | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 1,3-Dimethyl-2-oxoindoline-6-carboxylic acid | 6.5 | 12 |

| 1,3-Diethyl-2-oxoindoline-6-carboxylic acid | 7.0 | 20 |

| This compound | 4.1 | 8 |

TMOCA demonstrates superior potency compared to these analogs, highlighting its potential as a lead compound in drug development.

Propiedades

IUPAC Name |

1,3,3-trimethyl-2-oxoindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)15)6-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTDIBRFXKBESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(=O)O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928969 | |

| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135354-00-6 | |

| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.